molecular formula C10H8N2O3S B092257 (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid CAS No. 16431-29-1

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No. B092257
CAS RN: 16431-29-1
M. Wt: 236.25 g/mol
InChI Key: MVJSWCZVASBMCH-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline is a heterocyclic compound with the empirical formula C8H6N2O . It’s used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a hydroxy group attached to the 4-position .


Physical And Chemical Properties Analysis

4-Hydroxyquinazoline has a molecular weight of 146.15 and its melting point is between 216-219 °C .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including compounds structurally related to (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, have been identified as having significant potential in medicinal chemistry due to their wide range of biological properties. These properties include anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Research indicates that the quinazoline nucleus is stable and allows for the introduction of various bioactive moieties, creating new potential medicinal agents with sufficient bioavailability to counter antibiotic resistance and other medical challenges (Tiwary et al., 2016).

Anticancer Applications

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in the development and progression of various cancers. A number of quinazoline compounds have shown efficacy in inhibiting both wild-type and mutated EGFR, making them a promising field for the development of novel anticancer drugs. The structural diversity observed in patented quinazoline compounds indicates their potential for targeting a large number of proteins involved in cancer pathways (Ravez et al., 2015).

Optoelectronic Materials

The incorporation of quinazoline and related compounds into π-extended conjugated systems has been shown to be of great value for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline derivatives, including those with pyrimidine rings, have been reported to exhibit electroluminescent properties, making them suitable for the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Synthetic Chemistry

The synthetic chemistry of quinazolines has also been a major area of research, with efforts focused on developing eco-friendly, mild, and atom-efficient synthetic strategies for quinazolines. These efforts aim to explore the diverse properties of quinazolines and seek potential applications in various fields. The review articles on the synthesis of quinazolines highlight the importance of designing novel quinazolines and investigating different synthetic routes to enhance their applications (Faisal & Saeed, 2021).

Safety And Hazards

4-Hydroxyquinazoline is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding ingestion and contact with skin and eyes .

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJSWCZVASBMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

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